5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
The compound “5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic molecule that contains a pyrazolo[4,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and halogenated at the 3 and 5 positions with iodine and bromine, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[4,3-b]pyridine core, with the tetrahydro-2H-pyran-2-yl group attached at the 1-position and the halogens at the 3 and 5 positions . The exact 3D conformation would depend on the specific stereochemistry at the tetrahydro-2H-pyran-2-yl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogens and the nitrogen atoms in the pyrazolo[4,3-b]pyridine core . The halogens could potentially undergo substitution reactions, while the nitrogen atoms could participate in various types of reactions involving the formation or breaking of nitrogen-containing bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens would likely make the compound relatively heavy and possibly increase its boiling and melting points . The nitrogen atoms could potentially form hydrogen bonds, influencing the compound’s solubility .Scientific Research Applications
Antibacterial and Antioxidant Properties
A study by Variya, Panchal, and Patel (2019) synthesized various sulfonamide derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, revealing significant antibacterial activity against Gram-positive and Gram-negative bacterial strains and moderate to good antioxidant properties. This suggests potential applications in developing new antibacterial and antioxidant agents (Variya, Panchal, & Patel, 2019).
Antimicrobial and Antiproliferative Activities
Research by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, to construct new polyheterocyclic ring systems. These systems showed promise in antibacterial properties and could potentially have applications in the development of new antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019). Additionally, Razmienė et al. (2021) synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and evaluated their antiproliferative activity, suggesting their potential use in cancer research (Razmienė et al., 2021).
Corrosion Inhibition
Dandia et al. (2013) studied pyrazolopyridine derivatives for their effects on corrosion of mild steel in acidic environments. This research indicates potential applications of these compounds in corrosion inhibition, a valuable attribute in industrial processes (Dandia, Gupta, Singh, & Quraishi, 2013).
Fluorescence and Imaging Applications
Chen et al. (2012) synthesized tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with high fluorescence quantum yields and explored their use in living cell imaging. This suggests potential applications in the field of fluorescence microscopy and bioimaging (Chen et al., 2012).
Future Directions
The study of compounds containing the pyrazolo[4,3-b]pyridine core is an active area of research, with potential applications in medicinal chemistry . The specific compound “5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” could potentially be investigated for its biological activity and potential therapeutic uses .
Properties
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJQTZJPSUTKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=N2)I)N=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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